2,3-Dihydroxybutanoic acid
Overview
Description
2,3-dihydroxybutanoic acid is a hydroxybutyric acid substituted by hydroxy groups at positions 2 and 3 respectively. It has a role as a human metabolite.
Scientific Research Applications
Biotechnological Production and Environmental Applications
Microbial Production and Environmental Degradation
Microorganisms have been exploited for the production of compounds like dihydroxyacetone and poly-D-3-hydroxybutyrate, highlighting the potential of microbial routes over chemical synthesis due to economic and qualitative benefits (Mishra, Jain, & Kumar, 2008). This also extends to environmental biotechnology where microbial degradation plays a crucial role in breaking down polyfluoroalkyl chemicals, suggesting an indirect relevance to compounds like 2,3-Dihydroxybutanoic acid in terms of microbial interaction and degradation processes (Liu & Mejia Avendaño, 2013).
Pharmacological Significance
Pharmacological Activities
Hydroxy acids have demonstrated significant pharmacological activities. For instance, gallic acid, a phenolic compound, shows anti-inflammatory properties by modulating key signaling pathways, which could be analogous to the potential activities of this compound in inflammatory conditions (Bai et al., 2020). Similarly, the review on maslinic acid underscores the diverse biological activities of hydroxy acids, including their effects on cardiovascular health, neuroprotection, and diabetes, suggesting a possible research avenue for this compound in these areas (Zhang Jing et al., 2021).
Cosmetic and Dermatological Applications
Cosmetic and Therapeutic Uses
The broad category of hydroxy acids, which includes compounds like this compound, finds extensive use in cosmetics and dermatology. Their roles in skin care, particularly in treating conditions like photoaging, acne, and pigmentation disorders, are well-documented. The mechanisms behind their benefits, such as promoting exfoliation and stimulating collagen production, highlight their potential in cosmetic formulations (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Properties
Antioxidant Activity
Caffeic acid, another hydroxy acid, exemplifies the antioxidant capacity of this group by effectively scavenging free radicals and reducing oxidative stress, a property potentially shared by this compound. This antioxidant mechanism is crucial for protecting against cellular damage and aging, suggesting the relevance of this compound in nutritional supplements and food preservation (Khan, Maalik, & Murtaza, 2016).
Properties
IUPAC Name |
2,3-dihydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGYXZSURQALL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862402 | |
Record name | 2,3-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-97-6, 759-06-8 | |
Record name | NSC181495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC69870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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